molecular formula C10H15N B1265841 2-tert-Butylaniline CAS No. 6310-21-0

2-tert-Butylaniline

Cat. No. B1265841
CAS RN: 6310-21-0
M. Wt: 149.23 g/mol
InChI Key: AEIOZWYBDBVCGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-tert-Butylaniline and its derivatives can be synthesized through multiple methods. A notable synthesis route involves the creation of 2-amino-5-tert-butylpyridine, a compound that shows improved physicochemical properties over 4-tert-butylaniline, particularly in drug-like properties. This synthesis yields fragments with more highly oxidized precursors to the tert-butyl group, which can be incorporated into pharmaceutical compounds (Thomson, Reilly, & Sandham, 2011). Additionally, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the chemical flexibility and utility of tert-butyl-based compounds in creating a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The molecular and crystal structure of tert-butyl-related compounds has been characterized through various methods, including X-ray crystallography and DFT analyses. For instance, compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate and ethyl cyanomalonate showed significant intramolecular hydrogen bonding, elucidating the stability and configuration of these molecules (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl nitrite acts as a dual-function oxidant and N1 synthon in multicomponent reactions leading to the formation of complex fused quinolines and isoquinolines via sequential C-N bond formations (Sau et al., 2018). This illustrates the reactivity and versatility of tert-butyl derivatives in synthesizing nitrogen-containing heterocycles.

Physical Properties Analysis

The physical properties, including thermal stability and crystallization behavior, of tert-butyl derivatives are crucial for their application in material science and drug development. For example, the synthesis and characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate revealed its crystal structure and intermolecular hydrogen bonding patterns, providing insights into its physical stability and potential applications (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-tert-Butylaniline derivatives, such as their reactivity towards different reagents and in various chemical reactions, enable their widespread use in organic synthesis and medicinal chemistry. The development of tert-butyl isocyanide as a convertible isonitrile in Ugi-type multicomponent reaction products exemplifies the innovative applications of tert-butyl derivatives in achieving molecular diversity and complexity (Guchhait & Madaan, 2010).

Scientific Research Applications

  • Organic Synthesis

    • 2-tert-Butylaniline is commonly used as a reagent in organic synthesis.
    • It is especially used in the production of azo dyes, agrochemicals, and pharmaceuticals.
    • It is also used as a starting material for the synthesis of various heterocyclic compounds, such as imidazole, pyrazole, and pyrimidine derivatives.
  • Preparation of 2,3-bis(2-tert-butylphenylimino)butane

    • 2-tert-Butylaniline may be used in the preparation of 2,3-bis(2-tert-butylphenylimino)butane .
  • Preparation of N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides

    • 2-tert-Butylaniline may be used in the preparation of two rotamers, anti- and syn- N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .
    • Their guest inclusion abilities were investigated , but the specific methods of application or experimental procedures are not detailed in the sources.
  • Catalyst for Alkylation Reaction

    • A patent describes the use of 2-tert-Butylaniline in the preparation of a catalyst for the alkylation reaction of aniline and methyl tert-butyl ether .
    • The catalyst and synthesis method provided by the invention can greatly improve the selectivity of 2-tert-butyl aniline in the reaction product of aniline and methyl tert-butyl ether .
    • The catalyst is different from the existing process, and the production cost can be reduced .
  • Preparation of 2,3-bis(2-tert-butylphenylimino)butane

    • 2-tert-Butylaniline may be used in the preparation of 2,3-bis(2-tert-butylphenylimino)butane .
    • The specific methods of application or experimental procedures are not detailed in the sources .
  • Preparation of N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides

    • 2-tert-Butylaniline may be used in the preparation of two rotamers, anti- and syn- N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .
    • Their guest inclusion abilities were investigated , but the specific methods of application or experimental procedures are not detailed in the sources .

Safety And Hazards

2-tert-Butylaniline is considered hazardous. It can cause skin and eye irritation, and may cause respiratory irritation . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, with the target organ being the respiratory system .

Future Directions

2-tert-Butylaniline may be used in the preparation of 2,3-bis(2-tert-butylphenylimino)butane . It may also be used in the preparation of two rotamers, anti- and syn- N,N′-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides . Its unique properties such as high reactivity, solubility, and toxicity make it useful in various fields of research and industry.

properties

IUPAC Name

2-tert-butylaniline
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InChI

InChI=1S/C10H15N/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AEIOZWYBDBVCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N
Source PubChem
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Molecular Formula

C10H15N
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DSSTOX Substance ID

DTXSID50212439
Record name 2-tert-Butylaniline
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Molecular Weight

149.23 g/mol
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Physical Description

Brown liquid; [Sigma-Aldrich MSDS]
Record name 2-tert-Butylaniline
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Product Name

2-tert-Butylaniline

CAS RN

6310-21-0
Record name 2-tert-Butylaniline
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Synthesis routes and methods

Procedure details

2-t-Butylaniline (0.3 mole), 2-methyl-5-chloromethyl-1,3-dioxolane (0.3 mole), potassium carbonate (0.3 mole) and tetraethylammonium chloride (2 grams) are charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture is heated at reflux for a period of 48 hours. After this time the mixture is filtered to yield the desired product N-2-methyl-1,3-dioxolan-5-ylmethyl)-2-t-butylaniline.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
W Huang, D Yan, Q Lu - Macromolecular Rapid …, 2001 - Wiley Online Library
… We thus synthesized the aromatic diamine monomer 4,49-methylenebis(2-tert-butylaniline) (MBTBA) in accordance with molecule design to improve the solubility of the polyimide. The …
Number of citations: 38 onlinelibrary.wiley.com
GD Yadav, NS Doshi - Journal of Molecular Catalysis A: Chemical, 2003 - Elsevier
… The yield of mono-alkylated products was over 84% with a selectivity of 53% to 2-tert-butylaniline with MTBE at 175 C. With tert-butanol only the mono-alkylated products are obtained at …
Number of citations: 33 www.sciencedirect.com
AJ Nielson, MW Glenny, CEF Rickard - Journal of the Chemical …, 2001 - pubs.rsc.org
… Imido exchange of [TiCl2(NCMe3)(NH2CMe3)]x with o-toluidine or 2-tert-butylaniline and addition of pyridine gave [TiCl2(NC6H4Me-2)(py)3] and [TiCl2(NC6H4CMe3-2)(py)3] which …
Number of citations: 25 pubs.rsc.org
L Yi, C Li, W Huang, D Yan - Journal of Polymer Science Part A …, 2016 - Wiley Online Library
… A novel diamine monomer 1, 4,4'-(9H-fluorene-9,9-diyl)-bis(2-tert-butylaniline), was synthesized from 9-fluorenone and 2-tert-butylaniline by the condensation reaction. Then it was …
Number of citations: 57 onlinelibrary.wiley.com
C Li, L Yi, S Xu, X Wu, W Huang, D Yan - Journal of Polymer Research, 2017 - Springer
… Firstly, 2-tert-butyl-4-iodophenylamine (1) was prepared from 2-tert-butylaniline by the iodination reaction. Then intermediate 1 was reacted with acetyl chloride to protect the amino …
Number of citations: 16 link.springer.com
X Wu, C Shu, X He, S Wang, X Fan, Z Yu… - Macromolecular …, 2020 - Wiley Online Library
… groups (4,4'-(cyclohexylmethylene)bis(2-(tert-butyl)aniline), CHMBTBA) is synthesized via Mannich and rearrangement reactions of cyclohexanecarboxaldehyde and 2-tert-butylaniline. …
Number of citations: 29 onlinelibrary.wiley.com
W Huang, D Yan, Q Lu, P Tao - Journal of Polymer Science Part …, 2002 - Wiley Online Library
… Besides the dominant reaction, there was a side reaction; that is, 2-tert-butylanilinomethylic ion reacted with formaldehyde hydrate to generate the byproduct N-methyl-2-tert-butylaniline.…
Number of citations: 45 onlinelibrary.wiley.com
AJ Nielson, JM Waters - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
… the imido ligand carried substituents on the aryl ring possessing potentially sterically hindering ortho-substituents, we reacted Na 2 MoO 4 with two equivalents of 2-tert-butylaniline in …
Number of citations: 2 scripts.iucr.org
Z Liu, Q Xu, X Peng, D Li, X Wang - Journal of Molecular Catalysis A …, 2010 - Elsevier
… appropriate d-spacing which is larger than the molecular size of 4,4′-MBTBA but smaller than that of 4,4′-(4-amino-5-tert-butyl-1,3-phenylene) bis(methylene)bis(2-tert-butylaniline) (…
Number of citations: 5 www.sciencedirect.com
AC Silvino, JM Torres - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… To a solution of 2-tert-butylaniline (3.6 g; 26 mmol) in 15 mL de methanol, 1.5 mL of glyoxal solution (40 % in water; 13 mmol) was added. The resulting mixture was stirred overnight at …
Number of citations: 9 scripts.iucr.org

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